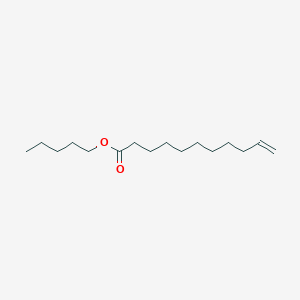
10-Undecenoic acid, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenoic acid, pentyl ester, also known as methyl 10-undecenoate, is a colorless to pale yellow liquid with a fruity odor. It is commonly used as a flavor and fragrance ingredient in the food and cosmetics industries. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 10-Undecenoic acid, pentyl ester is not fully understood, but it is believed to be related to its ability to disrupt cell membranes. Studies have shown that it can cause membrane depolarization and leakage of intracellular contents, leading to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 10-Undecenoic acid, pentyl ester can inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to have insecticidal activity against a range of pests, including mosquitoes and cockroaches. In terms of its physiological effects, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Undecenoic acid, pentyl ester in lab experiments is that it is a naturally occurring compound, which may make it a safer alternative to synthetic chemicals. Additionally, it has been shown to have a broad range of biological activities, which may make it useful for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 10-Undecenoic acid, pentyl ester. One area of interest is its potential use as a natural preservative in the food industry. Further research is needed to determine its efficacy and safety in this application. Additionally, more studies are needed to fully understand its mechanism of action and potential use in cancer therapy. Finally, its insecticidal properties may make it a useful alternative to synthetic pesticides, and further research is needed to determine its effectiveness in this application.
Méthodes De Synthèse
10-Undecenoic acid, pentyl ester can be synthesized through the esterification of 10-undecenoic acid with pentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or chromatography.
Applications De Recherche Scientifique
10-Undecenoic acid, pentyl ester has been shown to exhibit antimicrobial, anticancer, and insecticidal properties. It has been studied for its potential use as a natural preservative in the food industry, as well as a natural pesticide in agriculture. Additionally, it has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
18451-96-2 |
|---|---|
Nom du produit |
10-Undecenoic acid, pentyl ester |
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
pentyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 |
Clé InChI |
UODPTRHAWGAWQL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
SMILES canonique |
CCCCCOC(=O)CCCCCCCCC=C |
Autres numéros CAS |
18451-96-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



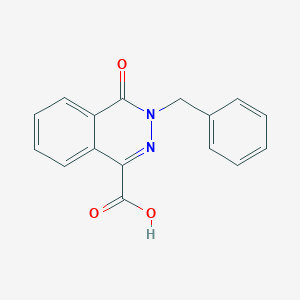
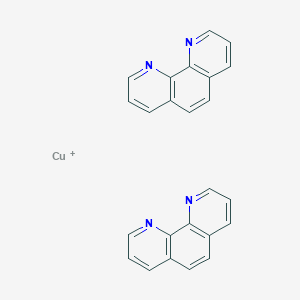
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
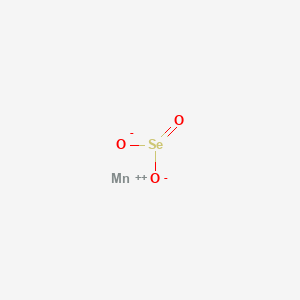
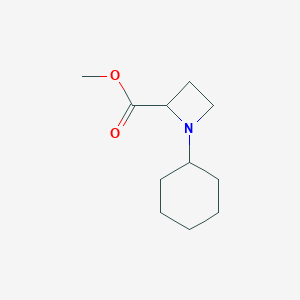
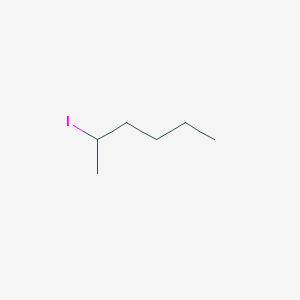
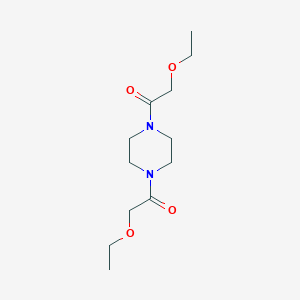
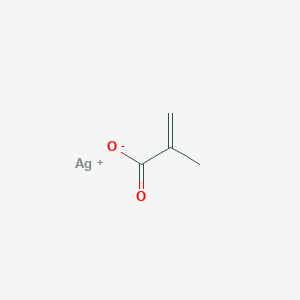
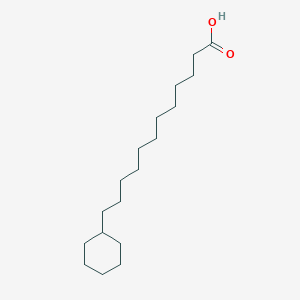
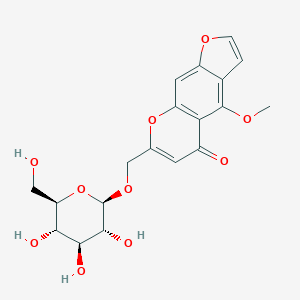
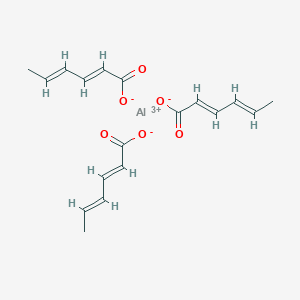
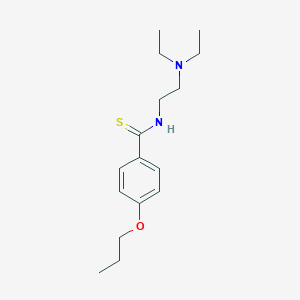
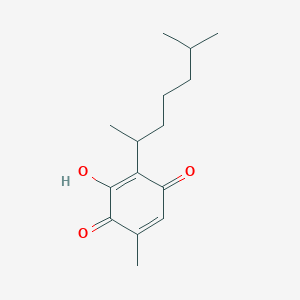
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)